molecular formula C8H18ClNO2 B3037061 4-Diethylaminobutyric acid hydrochloride CAS No. 42060-21-9

4-Diethylaminobutyric acid hydrochloride

Cat. No.: B3037061
CAS No.: 42060-21-9
M. Wt: 195.69 g/mol
InChI Key: ZRHAADCYUIHWGZ-UHFFFAOYSA-N
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Description

4-Diethylaminobutyric acid hydrochloride: is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of butyric acid, where the hydrogen atoms on the nitrogen are replaced by ethyl groups, resulting in a compound with unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Diethylaminobutyric acid hydrochloride typically involves the reaction of butyric acid with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound, ensuring that it meets the required quality standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Diethylaminobutyric acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted butyric acid derivatives.

Scientific Research Applications

Chemistry: 4-Diethylaminobutyric acid hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies.

Biology: In biological research, the compound is used to study the effects of amine derivatives on cellular processes. It is also used in the synthesis of biologically active molecules.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Diethylaminobutyric acid hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • 4-Dimethylaminobutyric acid hydrochloride
  • 4-Methylaminobutyric acid hydrochloride
  • 3-Diethylaminopropionic acid hydrochloride

Comparison: 4-Diethylaminobutyric acid hydrochloride is unique due to the presence of diethyl groups on the nitrogen atom, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(diethylamino)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-3-9(4-2)7-5-6-8(10)11;/h3-7H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHAADCYUIHWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7-n-pentyl-4-[1-(2-naphthylmethyl)-1,2,5,6-tetrahydropyrid-4-yl]-2,2-dimethylchroman-5-ol monohydrate (4.57g., prepared as described in Examples 2 and 3), 4-diethylaminobutyric acid hydrochloride (1.96g.) and dicyclohexylcarbodiimide (2.10g.) were dissolved together in dry dichloromethane (150ml.) and the solution was stirred for 5 days at ambient temperature. The resulting precipitate of dicyclohexylurea was removed by filtration and the filtrate was evaporated to dryness in vacuo. The residual amorphous foam was dissolved in the minimum of ethanol and dry ether was added causing an off-white solid to be precipitated. This solid (2.90g.) was filtered off and the filtrate was treated with ethereal hydrogen chloride to give another off-white precipitate (2.86g.) which was collected by filtration,. These two solids were combined and recrystallised from ethanol-ether to yield the desired 4-diethylaminobutyrate dihydrochloride as hygroscopic, off-white microcrystals (3.79g.), mp 96° C upwards (vague).
Name
7-n-pentyl-4-[1-(2-naphthylmethyl)-1,2,5,6-tetrahydropyrid-4-yl]-2,2-dimethylchroman-5-ol monohydrate
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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